

# 5-bromo-2-chloro-4-iodopyridine molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Bromo-2-chloro-4-iodopyridine**

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An In-Depth Technical Guide to **5-Bromo-2-chloro-4-iodopyridine**: Synthesis, Characterization, and Application

## Abstract

This technical guide provides a comprehensive scientific overview of **5-bromo-2-chloro-4-iodopyridine**, a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore robust methodologies for its synthesis and purification, provide detailed protocols for its structural characterization, and discuss its reactivity and potential as a versatile building block in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this and similar polyhalogenated pyridines.

## Introduction: The Strategic Value of Polyhalogenated Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic introduction of multiple, distinct halogen atoms (F, Cl, Br, I) onto this scaffold creates a molecule with exceptional synthetic versatility. Each halogen atom can serve as a selective handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. **5-Bromo-2-chloro-4-iodopyridine** (Figure 1) is an exemplar of such a building block, offering three distinct reaction sites (C-I, C-Br, C-Cl)

that can be addressed with orthogonal chemistry. This allows for the controlled, sequential introduction of different substituents, enabling the rapid construction of complex, three-dimensional molecules and the exploration of vast chemical space in drug discovery programs. [1][2][3] The presence of multiple halogens also significantly modulates the electronic properties of the pyridine ring, influencing factors such as pKa, metabolic stability, and binding interactions with biological targets.

## Physicochemical & Computational Data

A precise understanding of a molecule's physical and computed properties is foundational for its application in research. The key identifiers and properties for **5-bromo-2-chloro-4-iodopyridine** are summarized in Table 1.

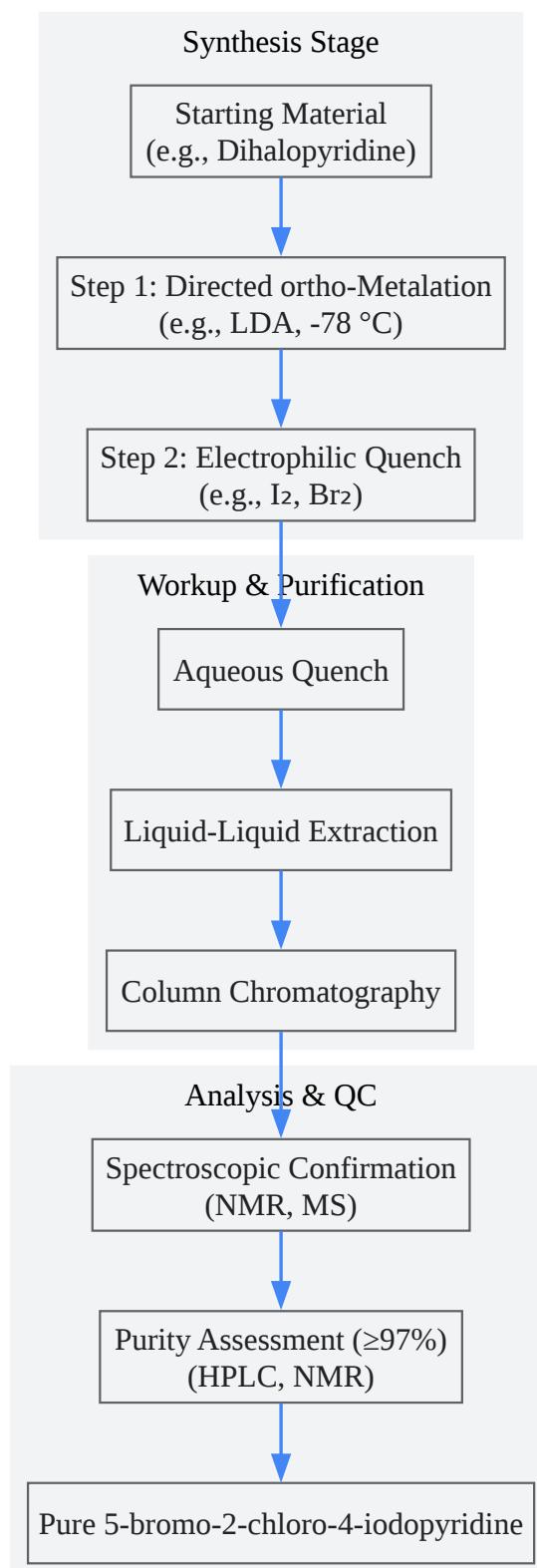
Table 1: Core Physicochemical and Computational Properties

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrClI	[4][5]
Molecular Weight	318.34 g/mol	[4][5][6]
CAS Number	401892-47-5	[4][5][7]
Canonical SMILES	C1=C(C(=NC=C1Br)Cl)I	[4]
InChI Key	ZAGGSGCNNVVSII-UHFFFAOYSA-N	
Calculated LogP	3.1021	[4]
Topological Polar Surface Area (TPSA)	12.89 Å <sup>2</sup>	[4]
Hydrogen Bond Acceptors	1	[4]
Hydrogen Bond Donors	0	[4]
Rotatable Bonds	0	[4]

## Synthesis and Purification Workflow

The synthesis of polyhalogenated pyridines often requires carefully controlled reaction conditions to achieve the desired regioselectivity. While a specific, published synthesis for **5-bromo-2-chloro-4-iodopyridine** is not readily available, a robust pathway can be extrapolated from methodologies used for structurally similar compounds, such as the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine.<sup>[1][8]</sup> The general strategy involves sequential halogenation reactions, often leveraging directed ortho-metallation and "halogen dance" rearrangements.

A logical workflow for the synthesis, purification, and confirmation of the final product is depicted in the diagram below.

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Caption: A generalized workflow for the synthesis and quality control of **5-bromo-2-chloro-4-iodopyridine**.

## Experimental Protocol: A Representative Synthesis

Causality: This protocol is based on established methods for regioselective halogenation of pyridine rings.<sup>[8]</sup> The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures allows for kinetically controlled deprotonation at a specific site, directed by an existing substituent. The subsequent quench with an electrophilic halogen source installs the desired halogen.

### Materials:

- Appropriately substituted dichlorobromopyridine precursor
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi)
- Diisopropylamine
- Iodine (I<sub>2</sub>)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel

### Procedure:

- LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry

ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise, and stir the mixture for 30 minutes at -78 °C.

- Metalation: Dissolve the dichlorobromopyridine starting material (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1-2 hours, monitoring the reaction by TLC.
- Iodination: Prepare a solution of iodine (1.5 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
- Workup: Quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl. Add saturated aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> to reduce excess iodine.
- Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **5-bromo-2-chloro-4-iodopyridine**.

## Spectroscopic Characterization and Structural Validation

Confirming the identity and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data and provides self-validating protocols for their acquisition.[9][10]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.

Expected <sup>1</sup>H and <sup>13</sup>C NMR Data:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically  $\delta$  7.5-8.5 ppm), corresponding to the two protons on the pyridine

ring. The coupling constants (J-values) will be indicative of their relative positions.

- $^{13}\text{C}$  NMR: The proton-decoupled  $^{13}\text{C}$  NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be heavily influenced by the attached halogens. Carbons directly bonded to iodine (C-4), bromine (C-5), and chlorine (C-2) will exhibit characteristic shifts.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shift Ranges

Carbon Atom	Attached Substituent	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C-2	-Cl	150 - 155	Deshielded by electronegative Cl and ring N.
C-3	-H	120 - 125	Typical aromatic C-H.
C-4	-I	95 - 105	Strong shielding "heavy atom" effect from iodine.
C-5	-Br	115 - 120	Shielded by bromine relative to chlorine.
C-6	-H	150 - 155	Deshielded by adjacent ring nitrogen.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

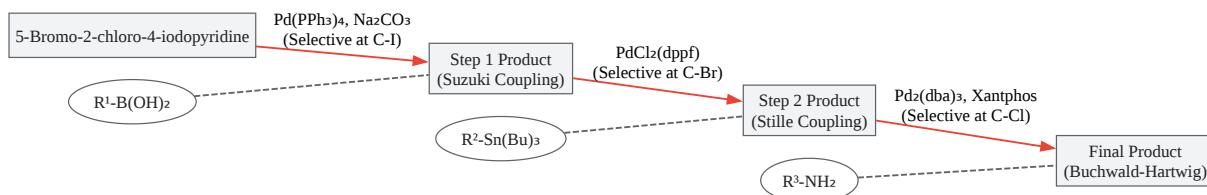
- Expected Data: The high-resolution mass spectrum (HRMS) should show a molecular ion peak  $[\text{M}+\text{H}]^+$  corresponding to the calculated exact mass of 316.81039 Da. A key validation feature will be the distinctive isotopic pattern arising from the presence of one chlorine atom ( $^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$ ) and one bromine atom ( $^{79}\text{Br}/^{81}\text{Br} \approx 1:1$ ), resulting in a characteristic M, M+2, and M+4 cluster.

## Protocol for Spectroscopic Data Acquisition

- Sample Preparation (NMR): Weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- NMR Data Acquisition: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. Reference the chemical shifts to the residual solvent peak.
- Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
- MS Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer to obtain high-resolution data and confirm the isotopic pattern.

## Reactivity and Application in Drug Discovery

The synthetic utility of **5-bromo-2-chloro-4-iodopyridine** stems from the differential reactivity of its C-X bonds in cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl, allowing for selective functionalization.



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Caption: Sequential cross-coupling reactions illustrating the synthetic utility of **5-bromo-2-chloro-4-iodopyridine**.

This stepwise approach is invaluable in creating libraries of complex molecules for screening. [11][12] For example, a Suzuki coupling can be performed at the C-I position, followed by a Stille or Heck reaction at the C-Br position, and finally a Buchwald-Hartwig amination at the C-Cl position. This strategy allows for the precise installation of pharmacophoric groups

necessary for biological activity. This building block is particularly relevant for developing kinase inhibitors, GPCR modulators, and other targeted therapies.[13]

## Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for **5-bromo-2-chloro-4-iodopyridine** is not fully detailed in public databases, data from closely related isomers and general chemical principles dictate cautious handling.[7]

- **Hazards:** Assumed to be toxic if swallowed (acute toxicity) and may cause skin and serious eye irritation.[14] As with many organic halides, it may cause respiratory irritation.
- **Personal Protective Equipment (PPE):** Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
- **Handling:** Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.[4] Recommended storage temperature is 4°C.[4]

## Conclusion

**5-Bromo-2-chloro-4-iodopyridine** is more than just a chemical compound; it is a strategic tool for molecular architects in the pharmaceutical and materials sciences. Its well-defined physicochemical properties, coupled with a predictable and highly versatile reactivity profile, make it an exceptionally valuable building block. The methodologies outlined in this guide for its synthesis, purification, and characterization provide a robust framework for its effective utilization in research and development, empowering scientists to construct novel and complex molecular entities with precision and control.

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- To cite this document: BenchChem. [5-bromo-2-chloro-4-iodopyridine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592423#5-bromo-2-chloro-4-iodopyridine-molecular-weight>]

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